molecular formula C8H5ClN4 B2890613 2-chloro-9-(prop-2-yn-1-yl)-9H-purine CAS No. 2119574-89-7

2-chloro-9-(prop-2-yn-1-yl)-9H-purine

Cat. No. B2890613
CAS RN: 2119574-89-7
M. Wt: 192.61
InChI Key: HMJQZFUGYCZCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9-(prop-2-yn-1-yl)-9H-purine is an organic compound classified as a purine derivative. It is a nitrogenous base that is synthesized from the reaction of a 2-chloro-9-ethyl-9H-purine molecule and a prop-2-yn-1-yl halide. It is a small molecule that has been used in scientific research to study its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry Applications

Purine derivatives, including structures similar to 2-chloro-9-(prop-2-yn-1-yl)-9H-purine, have been evaluated for their antiviral and antimycobacterial properties. Compounds such as 9-[2-(Phosphonomethoxy)alkoxy]purines demonstrate potent activity against herpesviruses and are potent and selective inhibitors of the replication of visna virus, a retrovirus (Duckworth et al., 1991). Similarly, 9-benzyl-6-(2-furyl)purines have shown significant inhibitory activity against Mycobacterium tuberculosis, with certain derivatives being highlighted as potential antituberculosis drugs (Bakkestuen et al., 2005).

Synthesis of Nucleoside Analogs

Research into the synthesis of nucleoside analogs involves the modification of purine bases to create compounds with potential therapeutic applications. For example, 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines have been synthesized, revealing the presence of configurational isomers and providing insights into their structural orientation via NMR and IR spectroscopy (Mishnev et al., 1979). This approach to modifying purine structures could offer pathways to new drug discoveries.

properties

IUPAC Name

2-chloro-9-prop-2-ynylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-2-3-13-5-11-6-4-10-8(9)12-7(6)13/h1,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQZFUGYCZCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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